

What are the physical and chemical properties of CARBAMOYL-DL-ALA-OH?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CARBAMOYL-DL-ALA-OH

Cat. No.: B556241

[Get Quote](#)

Unveiling the Properties of CARBAMOYL-DL-ALA-OH: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the known physical and chemical properties of **CARBAMOYL-DL-ALA-OH**, also identified as N-Carbamoyl-DL-alanine or DL-2-Ureidopropionic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and biochemical research, offering a centralized resource of its fundamental characteristics.

Core Chemical and Physical Attributes

CARBAMOYL-DL-ALA-OH is a derivative of the amino acid alanine, characterized by the presence of a carbamoyl group attached to the alpha-amino group. Its fundamental properties are summarized below.

Property	Value	Source
Molecular Formula	C4H8N2O3	[1] [2]
Molecular Weight	132.12 g/mol	[3]
CAS Number	77340-50-2	[1] [2]

While specific experimental data for the melting point and aqueous solubility of the DL-racemic mixture are not readily available in the reviewed literature, data for its isomers and related compounds provide valuable estimations. The β -isomer, N-carbamoyl- β -alanine, exhibits a melting point of 170 °C and a solubility of 20.9 mg/mL in water.^[4] Another related compound, N-benzoyl-DL-alanine, is described as being very slightly soluble in water.^{[5][6]}

Spectral Data

Detailed experimental spectral data for **CARBAMOYL-DL-ALA-OH** is not extensively published. However, the PubChem database entry for the D-isomer (N-Carbamoyl-D-alanine) provides computed spectral information, which can serve as a reference. This includes predicted ¹H and ¹³C NMR spectra, mass spectrometry data, and infrared spectra. For N-carbamoyl- β -alanine, experimental ¹H NMR and mass spectrometry data are available, showing characteristic peaks that can be used for structural elucidation.^[4]

Experimental Protocols: Synthesis of **CARBAMOYL-DL-ALA-OH**

A primary method for the synthesis of **CARBAMOYL-DL-ALA-OH** is through the hydrolysis of 5-methylhydantoin. This reaction provides a high yield of the desired product.

Objective: To synthesize **CARBAMOYL-DL-ALA-OH** by the alkaline hydrolysis of 5-methylhydantoin.

Materials:

- 5-Methylhydantoin
- Potassium hydroxide (KOH)
- Distilled water
- Hydrochloric acid (HCl) for neutralization
- Reaction vessel equipped with a stirrer and temperature control
- pH meter

- Crystallization dish
- Filtration apparatus

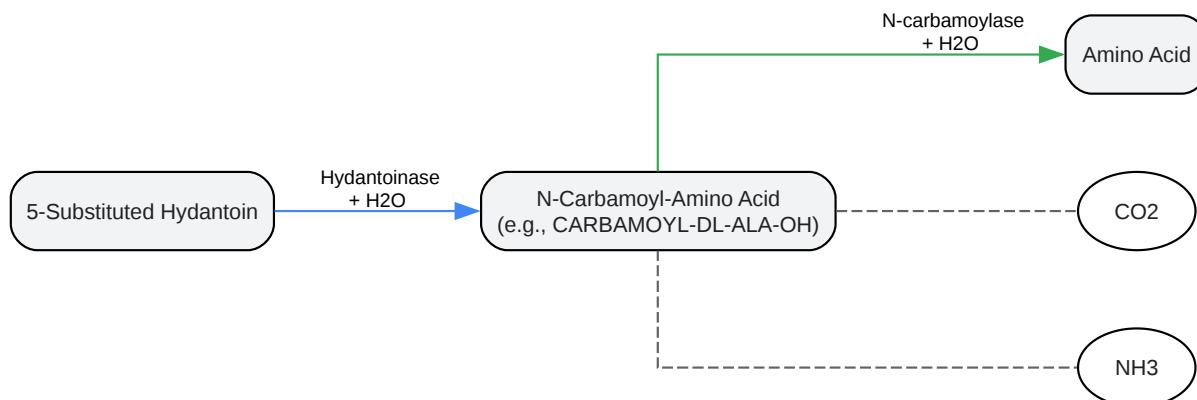
Procedure:

- A solution of potassium hydroxide is prepared in distilled water in the reaction vessel.
- 5-Methylhydantoin is added to the potassium hydroxide solution.
- The reaction mixture is heated to 70°C with continuous stirring.
- The reaction is allowed to proceed for 8 hours at this temperature.
- After 8 hours, the reaction mixture is cooled to room temperature.
- The pH of the solution is carefully adjusted to the isoelectric point of **CARBAMOYL-DL-ALA-OH** using hydrochloric acid to precipitate the product.
- The precipitated product is collected by filtration and washed with cold distilled water to remove any remaining salts.
- The purified **CARBAMOYL-DL-ALA-OH** is then dried under vacuum.

This method has been reported to achieve a yield of approximately 97%.[\[7\]](#)

Biological Significance and Metabolic Pathways

N-carbamoyl-amino acids are recognized as intermediates in various metabolic pathways. One of the key pathways where these molecules are implicated is in the enzymatic hydrolysis of hydantoins to produce amino acids. This process is of significant interest in industrial biotechnology for the production of enantiomerically pure amino acids.


The pathway involves two main enzymatic steps:

- Hydantoinase: This enzyme catalyzes the hydrolytic ring-opening of a hydantoin derivative (e.g., 5-methylhydantoin) to form the corresponding N-carbamoyl-amino acid (e.g., N-carbamoyl-DL-alanine).

- N-carbamoylase: This enzyme then catalyzes the hydrolysis of the N-carbamoyl-amino acid to yield the free amino acid, carbon dioxide, and ammonia.

This enzymatic cascade is a crucial part of the metabolism of hydantoin derivatives in various microorganisms.

Below is a diagram illustrating the general pathway for the hydrolysis of a substituted hydantoin to an amino acid, a process in which **CARBAMOYL-DL-ALA-OH** can be considered a key intermediate.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pschemicals.com [pschemicals.com]
- 2. scbt.com [scbt.com]
- 3. Carbamoyl-DL-Ala-OH | 77340-50-2 | FC107895 | Biosynth [biosynth.com]
- 4. N-carbamoyl-beta-alanine | C4H8N2O3 | CID 111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-BENZOYL-DL-ALANINE | 1205-02-3 [chemicalbook.com]
- 6. N-Benzoyl-DL-alanine, 97+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [What are the physical and chemical properties of CARBAMOYL-DL-ALA-OH?]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b556241#what-are-the-physical-and-chemical-properties-of-carbamoyl-dl-ala-oh>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com